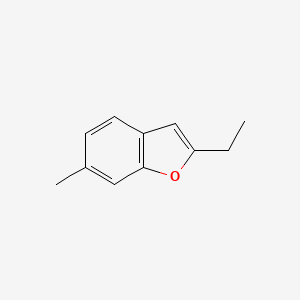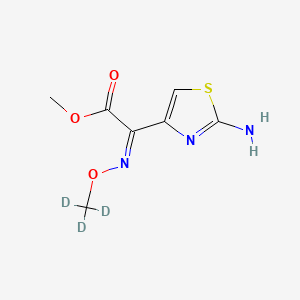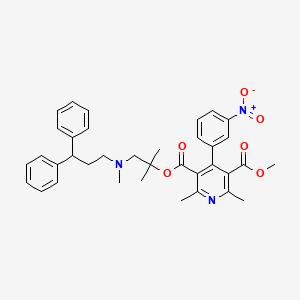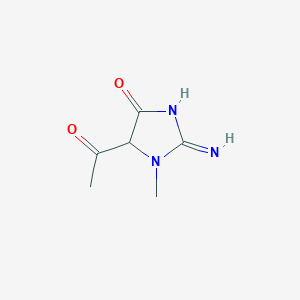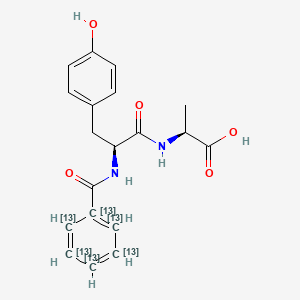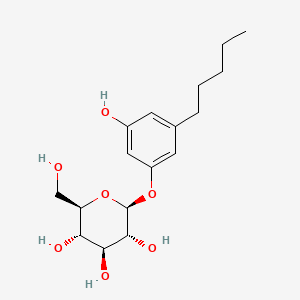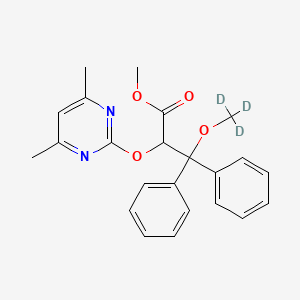
1,3-O-Isopropylidene (R)-Albuterol (2S,3S)-Di-O-toluoyl Tartrate Salt
Übersicht
Beschreibung
1,3-O-Isopropylidene (R)-Albuterol (2S,3S)-Di-O-toluoyl Tartrate Salt is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is mainly used in the synthesis of chiral drugs and as a chiral auxiliary in asymmetric synthesis.
Wirkmechanismus
The mechanism of action of 1,3-O-Isopropylidene (R)-Albuterol (1,3-O-Isopropylidene (R)-Albuterol (2S,3S)-Di-O-toluoyl Tartrate Salt)-Di-O-toluoyl Tartrate Salt is not well understood. However, it is believed that the compound acts as a chiral auxiliary by controlling the stereochemistry of the reaction. The compound has a chiral center, which can be used to control the stereochemistry of the reaction. The chiral auxiliary can be easily removed from the product, leaving behind the desired chiral compound.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 1,3-O-Isopropylidene (R)-Albuterol (1,3-O-Isopropylidene (R)-Albuterol (2S,3S)-Di-O-toluoyl Tartrate Salt)-Di-O-toluoyl Tartrate Salt. However, studies have shown that the compound is non-toxic and does not have any adverse effects on the human body. The compound is mainly used in lab experiments and has not been approved for human use.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-O-Isopropylidene (R)-Albuterol (1,3-O-Isopropylidene (R)-Albuterol (2S,3S)-Di-O-toluoyl Tartrate Salt)-Di-O-toluoyl Tartrate Salt has several advantages for lab experiments. The compound is easy to synthesize, and the synthesis method is reproducible and scalable. The compound is also non-toxic and does not have any adverse effects on the human body. However, the compound has some limitations. It is mainly used as a chiral auxiliary in asymmetric synthesis and cannot be used as a standalone compound. The compound is also expensive, which limits its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for 1,3-O-Isopropylidene (R)-Albuterol (1,3-O-Isopropylidene (R)-Albuterol (2S,3S)-Di-O-toluoyl Tartrate Salt)-Di-O-toluoyl Tartrate Salt. The compound can be used in the synthesis of new chiral compounds, including chiral drugs. The compound can also be used in the development of new methods for asymmetric synthesis. Further studies are needed to understand the mechanism of action of the compound and its potential applications in various fields.
Conclusion:
In conclusion, 1,3-O-Isopropylidene (R)-Albuterol (1,3-O-Isopropylidene (R)-Albuterol (2S,3S)-Di-O-toluoyl Tartrate Salt)-Di-O-toluoyl Tartrate Salt is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is mainly used in the synthesis of chiral drugs and as a chiral auxiliary in asymmetric synthesis. The compound is easy to synthesize, non-toxic, and has several advantages for lab experiments. Further studies are needed to understand the mechanism of action of the compound and its potential applications in various fields.
Synthesemethoden
The synthesis of 1,3-O-Isopropylidene (R)-Albuterol (1,3-O-Isopropylidene (R)-Albuterol (2S,3S)-Di-O-toluoyl Tartrate Salt)-Di-O-toluoyl Tartrate Salt involves the reaction of (R)-Albuterol with di-p-toluoyl-L-tartaric acid in the presence of a suitable solvent. The reaction is carried out under controlled conditions, and the product is obtained in high yield and purity. The synthesis method has been optimized to ensure reproducibility and scalability.
Wissenschaftliche Forschungsanwendungen
1,3-O-Isopropylidene (R)-Albuterol (1,3-O-Isopropylidene (R)-Albuterol (2S,3S)-Di-O-toluoyl Tartrate Salt)-Di-O-toluoyl Tartrate Salt has been extensively used in scientific research. The compound is mainly used as a chiral auxiliary in asymmetric synthesis. It has been used in the synthesis of various chiral compounds, including chiral amino acids, chiral alcohols, and chiral ketones. The compound has also been used in the synthesis of chiral drugs, including beta-blockers, anti-inflammatory drugs, and anti-cancer drugs.
Eigenschaften
IUPAC Name |
(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(1R)-2-(tert-butylamino)-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8.C16H25NO3/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-15(2,3)17-9-13(18)11-6-7-14-12(8-11)10-19-16(4,5)20-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);6-8,13,17-18H,9-10H2,1-5H3/t15-,16-;13-/m10/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLMNTFLXQSSCQ-GCAOVTBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CC1(OCC2=C(O1)C=CC(=C2)C(CNC(C)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CC1(OCC2=C(O1)C=CC(=C2)[C@H](CNC(C)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H43NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857891 | |
| Record name | (2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--(1R)-2-(tert-butylamino)-1-(2,2-dimethyl-2H,4H-1,3-benzodioxin-6-yl)ethan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-O-Isopropylidene (R)-Albuterol (2S,3S)-Di-O-toluoyl Tartrate Salt | |
CAS RN |
238762-33-9 | |
| Record name | (2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--(1R)-2-(tert-butylamino)-1-(2,2-dimethyl-2H,4H-1,3-benzodioxin-6-yl)ethan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



